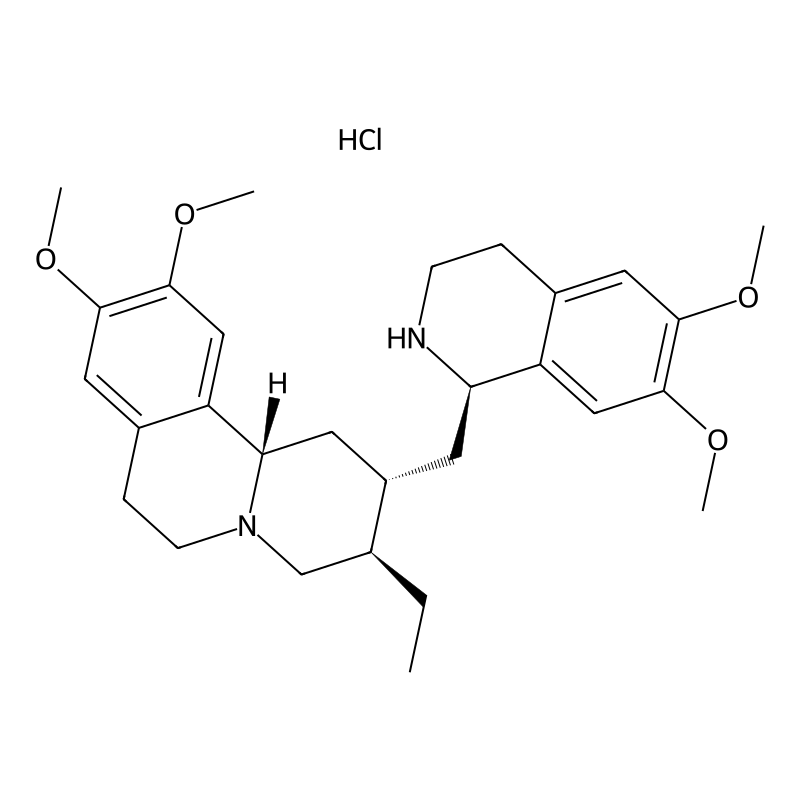

Emetine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Emetine exhibits promising anti-cancer activity against various types, including:

- Breast Cancer: Studies suggest emetine inhibits the viability, migration, and invasion of breast cancer cells while inducing apoptosis (programmed cell death) []. This effect seems to be mediated through the inhibition of the Wnt/β-catenin signaling pathway, crucial for cancer cell growth and survival [].

- Non-Small Cell Lung Cancer (NSCLC): Emetine demonstrates inhibitory effects on the growth of NSCLC cells by targeting specific signaling pathways like mitogen-activated protein kinases (MAPKs) and Wnt/β-catenin []. Additionally, it has shown potential in synergistically enhancing the efficacy of cisplatin, a standard NSCLC treatment, even against cisplatin-resistant cells [].

- Gastric Cancer: Research indicates emetine possesses potent anti-gastric cancer activity by regulating multiple signaling pathways. It has been shown to inhibit cell viability and stemness, while also inducing apoptosis in gastric cancer cells [].

These findings suggest emetine might hold promise as a future anti-cancer agent, but further research is needed to determine its effectiveness and safety in clinical settings [, , ].

Antiviral Potential:

Studies have explored the potential antiviral properties of emetine, particularly against:

- SARS-CoV-2 (COVID-19 Virus): Emetine exhibits potent antiviral activity against SARS-CoV-2 in vitro, potentially by inhibiting the interaction of viral messenger RNA with a crucial protein (eIF4E) required for viral replication []. Additionally, emetine might offer benefits in managing the inflammatory response associated with severe COVID-19 cases []. However, its clinical application is limited due to the risk of cardiac complications at effective doses [].

Emetine hydrochloride is an alkaloid derived from the ipecac root, primarily recognized for its emetic properties, which induce vomiting. Its chemical formula is , and it exists as a dihydrochloride salt. The compound has a melting point of approximately 74 °C and is known for its role in treating amoebic infections, particularly those caused by Entamoeba histolytica . Emetine hydrochloride is classified as a highly toxic substance, with a probable lethal dose ranging from 5 to 50 mg/kg for humans .

Emetine hydrochloride's antiamoebic activity is believed to target protein synthesis within the parasite. It disrupts ribosome function, hindering the parasite's ability to produce essential proteins for survival []. However, the exact mechanism by which it interacts with the ribosome remains under investigation.

Physical and Chemical Properties

Emetine hydrochloride exhibits significant biological activity. It acts primarily as an antiprotozoal agent, inhibiting protein synthesis in various cellular systems. This inhibition occurs through binding to the 40S ribosomal subunit in eukaryotic cells, making it useful in laboratory studies on protein degradation . Furthermore, low doses of emetine have been shown to inhibit cytomegalovirus replication and block the dissemination of rabies virus within nerve cells .

The synthesis of emetine hydrochloride involves multiple steps starting from the biosynthetic pathways of dopamine and secologanin. The initial reaction forms N-deacetylisoipecoside and N-deacetylipecoside, which then undergo a series of methylation and glycosidase reactions to yield proemetine. Subsequent reactions lead to the formation of cephaeline and finally emetine .

Emetine hydrochloride has several applications:

- Antiprotozoal Treatment: It is primarily used to treat amoebic dysentery when other treatments fail.

- Induction of Vomiting: Historically used as an emetic agent.

- Research Tool: Employed in laboratories to study protein synthesis and degradation mechanisms .

- Potential Antiviral Agent: Investigated for its ability to inhibit viral replication .

Emetine hydrochloride exhibits significant interactions with other compounds. For instance:

- With Fusidic Acid: There is an increased risk of myopathy when these two are combined .

- Cross-resistance: Mutants resistant to emetine show cross-resistance to several other compounds like cryptopleurine and tylocrebrine, indicating shared structural determinants responsible for their biological activities .

Emetine hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dehydroemetine | Emetine Alkaloid | Antiprotozoal | Less toxic than emetine; used similarly |

| Cephaeline | Emetine Alkaloid | Antiprotozoal | Structural congener; less potent |

| Tylocrebrine | Emetine Alkaloid | Inhibits protein synthesis | Shares resistance profile with emetine |

| Cryptopleurine | Emetine Alkaloid | Antitumor activity | Distinct mechanism compared to emetine |

Emetine hydrochloride's unique structure, characterized by both isoquinoline and benzoquinolizidine nuclei, sets it apart from these similar compounds while maintaining a commonality in biological function .

Emetine hydrochloride exhibits a complex molecular structure with the empirical formula C₂₉H₄₀N₂O₄·2HCl, corresponding to a molecular weight of 553.56 grams per mole [1] [6]. The compound exists as the dihydrochloride salt of emetine, where the base alkaloid has the molecular formula C₂₉H₄₀N₂O₄ with a molecular weight of 480.64 grams per mole [8]. The structure contains two hydrochloride molecules associated with the parent alkaloid, resulting in the complete salt formulation [5].

The stereochemical configuration of emetine hydrochloride is characterized by absolute stereochemistry with four defined stereocenters out of four possible positions [1] [22]. The compound possesses no E/Z centers and maintains a charge of zero in its neutral form [1]. The absolute configuration has been established through optical rotation dispersion and proton nuclear magnetic resonance spectroscopy studies [21]. The stereochemical arrangement follows the (2S,3R,11bS) configuration at the key chiral centers [9] [12].

The chemical structure of emetine contains five chiral centers, which significantly influences its biological properties and structure-activity relationships [23]. The spatial arrangement of these stereocenters is critical for the compound's activity, with the C-1′ position requiring an R-configuration for optimal biological functionality [23]. The stereochemical complexity arises from the presence of multiple ring systems, including five interconnected rings designated as A, B, C, D, and E, where rings D and E are separated by a methylene bridge from the interconnected rings A, B, and C [23].

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic International Union of Pure and Applied Chemistry nomenclature for emetine hydrochloride is (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride [2] [9]. This complex name reflects the intricate structural arrangement of the compound, incorporating multiple ring systems and substituent groups.

Alternative nomenclature includes the designation as 6′,7′,10,11-tetramethoxyemetan dihydrochloride [5] [6]. The compound is also systematically named as 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, dihydrochloride [4]. These various nomenclature systems reflect different approaches to describing the same molecular structure.

The compound exhibits structural relationships to several isomeric variations and related alkaloids. Cephaeline methyl ether represents a closely related structural analog, sharing similar molecular frameworks but differing in specific substituent arrangements [8] [9]. The presence of methoxy groups at positions 6′, 7′, 10, and 11 distinguishes emetine from other related isoquinoline alkaloids [5].

Isomeric considerations include the potential for configurational isomers at the various chiral centers, though the naturally occurring form maintains the specific (2S,3R,11bS) configuration [9]. The compound's structural complexity allows for theoretical isomeric variations, but the biologically active form maintains the established stereochemical arrangement [23].

Crystallographic Analysis and X-ray Diffraction Studies

Emetine hydrochloride demonstrates complex crystallographic behavior with multiple polymorphic forms identified through X-ray diffraction analysis. The compound crystallizes in various hydrated forms, including pentahydrate and heptahydrate structures [5] [28]. The pentahydrate form contains five water molecules of crystallization (C₂₉H₄₀N₂O₄·2HCl·5H₂O) with a molecular weight of 643.6 grams per mole, while the heptahydrate form incorporates seven water molecules (C₂₉H₄₀N₂O₄·2HCl·7H₂O) with a molecular weight of 679.7 grams per mole [5].

Multiple crystalline forms have been characterized through systematic crystallographic studies. Form 1 exhibits distinctive X-ray powder diffraction patterns with characteristic peaks that differentiate it from other polymorphic forms [25]. Form 2 is characterized by specific diffraction peaks at 6.4, 10.2, 13.6, and 17.0 degrees two-theta, with additional peaks observed at 20.4 and 25.1 degrees two-theta [25].

Advanced crystallographic analysis has revealed Form 4 with characteristic diffraction patterns and thermal properties, while Form 5 demonstrates peaks at 5.8, 13.0, and 14.2 degrees two-theta [25]. Form 7B represents another distinct crystalline modification with unique diffraction characteristics [25]. These various polymorphic forms exhibit different physical properties and stability profiles under different environmental conditions.

The crystallographic studies have utilized copper K-alpha radiation for X-ray diffraction analysis, providing detailed structural information about the molecular packing arrangements [25]. The systematic absences and space group determinations have been established through comprehensive diffraction analysis, contributing to the understanding of the three-dimensional molecular organization within the crystal lattice [25].

Physicochemical Properties: Solubility, Melting Point, and Stability

Solubility Characteristics

Emetine hydrochloride demonstrates excellent aqueous solubility characteristics, being freely soluble in water with approximately 100 milligrams dissolving per milliliter [18] [20]. The compound exhibits a water solubility of 165 grams per liter at 25 degrees Celsius, indicating high hydrophilic character [19]. In organic solvents, the compound shows limited solubility in chloroform, with approximately 1 milligram dissolving per milliliter [18] [20].

The compound is also freely soluble in ethanol, with solubility approaching 750 grams per liter in this organic solvent [5]. This differential solubility behavior reflects the ionic nature of the hydrochloride salt form, which enhances water solubility compared to the free base alkaloid [16]. The partition coefficient (log K_ow) has been determined as 5.2, indicating moderate lipophilicity despite the enhanced water solubility of the salt form [19].

Thermal Properties and Melting Point

The melting point of emetine hydrochloride varies depending on the specific crystalline form and hydration state. The compound typically exhibits a melting point range of 235-255 degrees Celsius for the anhydrous form [7] [19]. Different polymorphic forms demonstrate distinct thermal behavior, with Form 1 showing a differential scanning calorimetry endotherm at approximately 61 degrees Celsius (onset temperature) and an additional endotherm at 206 degrees Celsius [25].

Form 4 exhibits thermal transitions with an endotherm at 33 degrees Celsius and another at 207 degrees Celsius [25]. Form 5 demonstrates multiple thermal events with endotherms at 31 degrees Celsius, 219 degrees Celsius, and 241 degrees Celsius [25]. These thermal variations reflect the different hydration states and molecular packing arrangements in the various crystalline forms [25].

Thermogravimetric analysis reveals specific weight loss patterns for different forms. Form 1 shows a weight loss of approximately 11.0 percent from onset to 115 degrees Celsius, followed by an additional 1.1 percent loss between 115-240 degrees Celsius [25]. Form 4 demonstrates an 18.9 percent weight loss from onset to 150 degrees Celsius, with an additional 0.6 percent loss between 150-250 degrees Celsius [25].

Stability Characteristics

The stability profile of emetine hydrochloride is significantly influenced by environmental conditions, particularly humidity, temperature, and light exposure. The compound undergoes gradual degradation when exposed to humid atmospheres, with decomposition rates accelerating at higher temperatures [5]. Even in the absence of light, the compound demonstrates susceptibility to moisture-induced degradation [5].

| Stability Parameter | Condition | Observation |

|---|---|---|

| Humidity Sensitivity | High Humidity | Gradual degradation accelerated at elevated temperatures [5] |

| Light Stability | Protected from Light | Recommended storage condition [5] [6] |

| Temperature Stability | Room Temperature | Stable under controlled conditions [5] |

| pH Stability | Various pH Conditions | Responds to acidic and basic environments [30] |

The compound requires storage in tightly closed, light-resistant containers to maintain stability [5] [6]. Recommended storage temperatures range from 2-8 degrees Celsius for optimal long-term stability [10]. The crystalline hydrates exhibit different stability profiles, with the pentahydrate losing 110-150 milligrams per gram upon drying, while the heptahydrate loses 150-190 milligrams per gram [5].

Optical rotation measurements provide additional stability indicators, with the specific optical rotation ranging from +16 to +19 degrees for solutions prepared at 50 milligrams per milliliter [5]. The compound maintains a rotation of +11 degrees for 1 milligram per milliliter solutions in water at 25 degrees Celsius [10]. These optical properties serve as quality control parameters for assessing compound integrity and purity.

Biosynthesis Pathways in Native Plant Systems

Metabolic Origins in Carapichea ipecacuanha and Related Species

The biosynthetic foundation of emetine hydrochloride in Carapichea ipecacuanha emerges from the convergence of two fundamental metabolic pathways that have been extensively characterized through modern biochemical analysis [2] [5]. The dopamine precursor pathway originates from the aromatic amino acid L-tyrosine, which undergoes sequential enzymatic transformations to generate the isoquinoline component of the final alkaloid structure [6] [7]. Tyrosine hydroxylase catalyzes the rate-limiting conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine, utilizing molecular oxygen, iron cofactors, and tetrahydrobiopterin in this critical hydroxylation reaction [6] [8].

The aromatic amino acid decarboxylase subsequently converts L-DOPA to dopamine through a pyridoxal phosphate-dependent decarboxylation mechanism [7] [9]. This enzyme exhibits remarkable substrate specificity and operates as a homodimer with distinct conformational states that regulate its catalytic activity [7]. The cellular localization of dopamine biosynthesis occurs primarily in the cytosol, though significant accumulation occurs in vacuolar compartments where the alkaloid precursors are stored and transported to sites of further metabolism [2] [10].

The monoterpene component of emetine biosynthesis derives from the methylerythritol phosphate pathway, which generates the universal isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [11] [12]. Geranyl diphosphate synthase catalyzes the condensation of these precursors to form geranyl diphosphate, the committed step toward monoterpene alkaloid biosynthesis [12] [13]. Geraniol synthase then converts geranyl diphosphate to geraniol, initiating the complex series of oxidations and cyclizations that ultimately produce secologanin [12] [14].

The formation of secologanin represents one of the most intricate aspects of monoterpene metabolism, requiring ten distinct enzymatic steps that involve multiple cytochrome P450 enzymes and subcellular transport processes [12] [15]. Geraniol 10-hydroxylase performs the initial oxidation to 10-hydroxygeraniol, followed by further oxidation to 10-oxogeraniol by the same bifunctional enzyme [12]. The subsequent conversion to 10-oxogeranial requires the action of 10-hydroxygeraniol oxidoreductase, setting the stage for the critical cyclization step catalyzed by iridoid synthase [12].

Iridoid synthase represents a unique enzyme that couples NADPH-dependent reduction with cyclization to form the heterocyclic ring structure characteristic of iridoid compounds [12] [15]. The enzyme produces cis-trans-nepetelactol, which undergoes further oxidation by iridoid oxidase to generate 7-deoxyloganetic acid [12]. This intermediate is subsequently glucosylated by 7-deoxyloganetic acid glucosyltransferase, hydroxylated by 7-deoxyloganic acid 7-hydroxylase, and methylated by loganic acid methyltransferase to produce loganin [12].

The final step in secologanin biosynthesis involves the ring-opening reaction catalyzed by secologanin synthase, a cytochrome P450 enzyme that performs an oxidative cleavage of the cyclopentane ring in loganin [12] [16]. This enzyme exhibits the remarkable ability to catalyze multiple oxidation reactions, producing both secologanin and its oxidized derivative secoxyloganin, though the biological significance of the latter compound remains unclear [12].

Recent investigations have revealed that Carapichea ipecacuanha and Alangium salviifolium utilize distinct monoterpene precursors in their respective biosynthetic pathways [3] [4]. While Carapichea ipecacuanha employs secologanin as the monoterpene component, Alangium salviifolium utilizes secologanic acid, demonstrating convergent evolution toward similar end products through different biochemical strategies [3] [17]. This finding highlights the remarkable plasticity of plant secondary metabolism and the multiple evolutionary solutions that can emerge for the biosynthesis of complex natural products [3].

The tissue-specific accumulation of emetine and related alkaloids in Carapichea ipecacuanha follows distinct patterns that reflect the underlying biosynthetic capacity of different plant organs [10] [18]. The highest concentrations of alkaloids are found in the rhizome and root tissues, consistent with the traditional medicinal use of these plant parts [10]. Young leaf tissues also accumulate significant levels of alkaloids, though the specific alkaloid profiles may differ from those found in underground organs [18]. This differential accumulation pattern suggests tissue-specific regulation of the biosynthetic machinery and may reflect evolutionary adaptations for defense against herbivores and pathogens [18].

Enzymatic Mechanisms: Key Methyltransferases and Cyclization Steps

The methyltransferase enzymes responsible for emetine biosynthesis represent a remarkable example of enzymatic specificity and coordination in plant secondary metabolism [5] [19]. Three distinct O-methyltransferases, designated IpeOMT1, IpeOMT2, and IpeOMT3, are sufficient to catalyze all the methylation reactions required for emetine formation [5] [19]. These enzymes exhibit distinct substrate specificities and kinetic properties that ensure the ordered progression of methylation reactions during alkaloid biosynthesis [19] [20].

IpeOMT1 functions as the primary enzyme responsible for the 6-O-methylation of N-deacetylisoipecoside, the initial methylation step in the pathway toward emetine formation [5] [19]. This enzyme exhibits high catalytic efficiency with a Km value of 2.1 μM and a kcat of 0.42 min⁻¹, indicating its role as a key rate-determining step in the biosynthetic sequence [19]. The enzyme shows strict regioselectivity for the 6-position of the isoquinoline ring system, ensuring the correct methylation pattern required for subsequent biosynthetic steps [19].

IpeOMT2 demonstrates broader substrate specificity and functions at multiple points in the biosynthetic pathway [5] [19]. The enzyme catalyzes the 7'-O-methylation of 7'-O-demethylcephaeline in the final step of emetine formation, converting cephaeline to emetine with moderate catalytic efficiency [19] [21]. Additionally, IpeOMT2 can contribute to the initial 6-O-methylation reaction, though with significantly lower efficiency than IpeOMT1 [19]. This functional redundancy provides biochemical flexibility and may serve as a regulatory mechanism for fine-tuning alkaloid production [19].

IpeOMT3 exhibits unique specificity for the 7-O-methylation of the isoquinoline skeleton in the aglycon intermediate [5] [19]. This enzyme operates on the highly reactive aglycon produced after deglucosylation by ipecac β-glucosidase, requiring precise spatial and temporal coordination to prevent degradation of the unstable intermediate [2] [19]. The catalytic efficiency of IpeOMT3 is lower than the other methyltransferases, with a Km value of 15.2 μM, suggesting that this step may represent a regulatory point in the pathway [19].

The sequential nature of methylation reactions creates a biochemical cascade that channels metabolic flux toward emetine formation while minimizing the accumulation of partially methylated intermediates [19] [20]. Kinetic analysis reveals that the relative activities of the three methyltransferases are precisely balanced to ensure efficient conversion of substrates without the buildup of potentially toxic intermediates [19]. This coordination suggests that the enzymes may function as part of a metabolic complex or metabolon that facilitates efficient channeling of substrates between active sites [2].

The Pictet-Spengler condensation reaction that initiates alkaloid formation represents a critical cyclization step that determines the stereochemical outcome of the entire biosynthetic pathway [3] [4] [22]. Unlike the stereospecific Pictet-Spengler reactions catalyzed by characterized enzymes such as strictosidine synthase, the initial condensation in ipecac alkaloid biosynthesis appears to occur non-enzymatically, producing both 1R and 1S stereoisomers [3] [4]. This unusual non-stereoselective reaction creates two parallel biosynthetic pathways that lead to different alkaloid products [3].

The 1S-stereoisomer pathway leads to the formation of N-deacetylisoipecoside, which serves as the precursor for emetine and cephaeline biosynthesis [3] [5]. The 1R-stereoisomer generates N-deacetylipecoside, which is processed through an alternative pathway that produces ipecoside and related compounds [3] [5]. This stereochemical divergence demonstrates the sophisticated control mechanisms that plants have evolved to generate structural diversity from common precursors [3].

The cyclization steps that convert the linear aglycon intermediates to the complex polycyclic structures found in emetine involve a series of intramolecular reactions that occur spontaneously under physiological conditions [2] [23]. The highly reactive nature of these intermediates necessitates precise subcellular organization to prevent unwanted side reactions and ensure efficient conversion to the desired products [2]. The formation of the second isoquinoline ring through condensation with a second molecule of dopamine represents another critical cyclization step that requires careful coordination of substrate availability and enzyme activity [5] [10].

Recent studies have revealed that the cyclization mechanisms in Carapichea ipecacuanha and Alangium salviifolium, while producing similar end products, involve distinct enzymatic steps and intermediates [3] [4]. This parallel evolution of cyclization strategies highlights the importance of these structural transformations in alkaloid biosynthesis and demonstrates the multiple biochemical solutions that can achieve similar molecular outcomes [3]. The elucidation of these mechanisms provides insights into the evolution of complex biosynthetic pathways and offers opportunities for metabolic engineering applications [3] [4].

Genetic Regulation of Alkaloid Biosynthesis in Rubiaceae Family

The genetic regulation of alkaloid biosynthesis in the Rubiaceae family represents a sophisticated multilevel control system that integrates developmental, environmental, and metabolic signals to coordinate the expression of biosynthetic genes [24] [25] [26]. Transcriptional regulation serves as the primary mechanism for controlling alkaloid production, involving complex networks of transcription factors that respond to both internal developmental cues and external environmental stimuli [26] [27] [28].

The AP2/ERF family of transcription factors plays a central role in regulating alkaloid biosynthesis across multiple species within the Rubiaceae family [26] [28]. The ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins represent the best-characterized members of this family, with ORCA3 serving as a master regulator of monoterpene indole alkaloid biosynthesis in Catharanthus roseus [28] [29]. ORCA3 binds to GCC-box elements in the promoters of key biosynthetic genes, including strictosidine synthase, and activates their transcription in response to jasmonate signaling [28].

The identification of similar AP2/ERF transcription factors in other Rubiaceae species suggests conserved regulatory mechanisms across the family [26] [28]. In Carapichea ipecacuanha, homologous transcription factors likely regulate the expression of ipecac alkaloid biosynthetic genes, though the specific factors involved have not been fully characterized [17]. The coordinated expression of IpeOMT genes observed in transcriptomic studies indicates the presence of master regulatory elements that control the entire biosynthetic pathway [17].

WRKY transcription factors constitute another important regulatory family in Rubiaceae alkaloid biosynthesis [26] [28] [30]. OpWRKY2 in Ophiorrhiza pumila positively regulates camptothecin biosynthesis by binding to W-box elements in the promoters of pathway genes [30]. Similarly, CrWRKY1 in Catharanthus roseus appears to regulate specific branches of monoterpene indole alkaloid biosynthesis, with preferential effects on serpentine versus catharanthine production [28].

The bHLH (basic helix-loop-helix) transcription factor family provides additional layers of regulation in alkaloid biosynthesis [26] [28]. CrMYC1 and CrMYC2 in Catharanthus roseus function as jasmonate-responsive regulators that bind to G-box elements and coordinate with AP2/ERF factors to activate alkaloid gene expression [28] [29]. The synergistic interactions between different transcription factor families create regulatory networks that allow for precise control of pathway flux and metabolite accumulation [28].

NAC transcription factors represent a more recently identified regulatory family in Rubiaceae alkaloid biosynthesis [30]. OpNAC1 in Ophiorrhiza pumila functions as a negative regulator of camptothecin biosynthesis, suppressing the expression of loganic acid O-methyltransferase and thereby controlling pathway flux [30]. This negative regulation demonstrates the importance of both positive and negative control mechanisms in maintaining metabolic homeostasis [30].

The organization of biosynthetic genes into metabolic gene clusters represents an additional level of genetic regulation that has been identified in several Rubiaceae species [24] [25]. Comparative genomic analysis reveals the presence of metabolic gene clusters involved in alkaloid and terpenoid biosynthesis across the family [24]. These clusters typically contain genes encoding enzymes for committed pathway steps, along with tailoring enzymes that modify basic scaffolds to produce diverse end products [24] [31].

In Coffea species, metabolic gene clusters have been identified that contain glycosyltransferase, cytochrome P450, and aminotransferase genes involved in saccharide metabolism [24]. While not directly related to alkaloid biosynthesis, these clusters demonstrate the general principle of gene clustering for coordinated metabolic regulation [24]. The conservation of cluster organization across different Rubiaceae subfamilies suggests that clustering provides evolutionary advantages for maintaining coordinated gene expression [24].

The expression patterns of clustered genes show tissue-specific and developmental regulation that corresponds to alkaloid accumulation patterns [24] [17]. In Ophiorrhiza pumila, the expression of camptothecin biosynthetic genes is highest in root tissues, consistent with the preferential accumulation of the alkaloid in these organs [30]. Similarly, in Carapichea ipecacuanha, the expression of OMT genes is elevated in young leaves and rhizome tissues where alkaloid concentrations are highest [17].

Epigenetic regulation provides long-term control over alkaloid gene expression through DNA methylation and histone modifications [27] [32]. Chromatin structure analysis reveals that actively transcribed alkaloid genes are associated with specific histone marks such as H3K4me3, while silenced genes show repressive marks [32]. DNA methylation patterns in gene promoters can determine whether genes are available for transcriptional activation [32].

Signal transduction pathways integrate environmental and developmental cues to modulate alkaloid biosynthesis [26] [27] [33]. Jasmonate signaling represents the most important pathway for stress-induced alkaloid production, with methyl jasmonate treatment causing rapid upregulation of biosynthetic genes [26] [28]. The jasmonate response involves a complex cascade of transcription factors that culminate in the activation of AP2/ERF and bHLH regulators [28].

MicroRNA-mediated post-transcriptional regulation provides fine-tuning of alkaloid gene expression [26] [34]. Specific microRNAs target transcription factor mRNAs, creating regulatory circuits that allow for precise temporal and spatial control of pathway activation [34]. This post-transcriptional control can create delays in gene expression responses and provide mechanisms for maintaining steady-state alkaloid levels [34].

The integration of metabolic feedback mechanisms with transcriptional regulation creates responsive control systems that adjust alkaloid production based on metabolite levels [6] [35]. End-product inhibition of key enzymes such as tyrosine hydroxylase by catecholamine products provides immediate feedback control [6]. At the transcriptional level, metabolite accumulation can influence the activity of regulatory transcription factors, creating longer-term adaptive responses [27].

Metabolic gene clusters identified in the Rubiaceae family show distinct expression patterns that reflect their functional specialization [24] [25]. Clusters involved in primary metabolic functions show constitutive expression across tissues, while those involved in specialized metabolism show tissue-specific and stress-responsive expression patterns [24]. The evolutionary analysis of these clusters reveals examples of both parallel and convergent evolution, where similar metabolic outcomes are achieved through different genetic organizations [24].

The comparative analysis of alkaloid biosynthetic regulation across Rubiaceae species reveals both conserved mechanisms and species-specific adaptations [24] [26]. Core transcription factor families such as AP2/ERF and bHLH show functional conservation, while specific target genes and regulatory circuits show variation that corresponds to the diversity of alkaloid structures produced by different species [26] [28]. This pattern suggests that regulatory evolution plays a key role in generating the chemical diversity observed within plant families [26].

The temporal regulation of alkaloid biosynthesis involves circadian clock control and developmental timing mechanisms that coordinate metabolite production with plant growth and environmental conditions [33]. Many alkaloid genes show circadian expression patterns that maximize production during specific times of day when metabolic precursors are available or when defensive compounds are most needed [33]. Developmental regulation ensures that alkaloid production is coordinated with tissue differentiation and organ formation [33].

The spatial organization of alkaloid biosynthesis within plant cells involves complex subcellular compartmentalization that requires specific transport mechanisms [2] [12]. The distribution of biosynthetic enzymes across plastids, endoplasmic reticulum, cytosol, and vacuoles necessitates coordinated regulation of both enzyme expression and transporter activity [2] [12]. The genetic regulation of these transport processes represents an important but understudied aspect of alkaloid biosynthesis control [12].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (97.62%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

14198-59-5

Wikipedia

Dates

Aladjem et al., 1997. Mapping Replication Fork Direction by Leading Strand Analysis. Methods 13(3):281-292.

Burhans et al., 1991. Emetine allows identification of origins of mammalian DNA replication by imbalanced DNA synthesis, not through conservative nucleosome segregation. The EMBO Journal 10(13):4351-60.